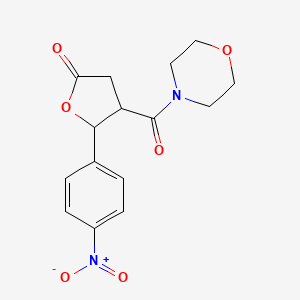
5,5'-Bis(3-methyl-1-benzofuran-2-yl)-2,2'-bi-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,5’-Bis(3-methyl-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole” is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, featuring benzofuran and oxadiazole moieties, imparts specific chemical and physical properties that make it of interest to researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,5’-Bis(3-methyl-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole” typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Formation of Oxadiazole Moiety: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole moieties under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
“5,5’-Bis(3-methyl-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
“5,5’-Bis(3-methyl-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole” has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of “5,5’-Bis(3-methyl-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole” involves its interaction with specific molecular targets and pathways. The benzofuran and oxadiazole moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Bis(2-benzofuranyl)-2,2’-bi-1,3,4-oxadiazole
- 5,5’-Bis(3-methyl-2-benzofuranyl)-2,2’-bi-1,3,4-thiadiazole
- 5,5’-Bis(3-methyl-2-benzofuranyl)-2,2’-bi-1,3,4-triazole
Uniqueness
“5,5’-Bis(3-methyl-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole” is unique due to the presence of both benzofuran and oxadiazole moieties, which impart specific chemical and physical properties. These properties may include enhanced stability, specific electronic characteristics, and potential biological activities that distinguish it from similar compounds.
Properties
CAS No. |
61256-00-6 |
|---|---|
Molecular Formula |
C22H14N4O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(3-methyl-1-benzofuran-2-yl)-5-[5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H14N4O4/c1-11-13-7-3-5-9-15(13)27-17(11)19-23-25-21(29-19)22-26-24-20(30-22)18-12(2)14-8-4-6-10-16(14)28-18/h3-10H,1-2H3 |
InChI Key |
BTTUOAQNTUCQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=NN=C(O4)C5=C(C6=CC=CC=C6O5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Oxydi(4,1-phenylene)]bis(5-methyl-1,3-dioxane-5-carboxylic acid)](/img/structure/B14579734.png)
![N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579755.png)

![Methyl 2-[(4-methylphenyl)acetyl]benzoate](/img/structure/B14579761.png)





![2,2-Dimethylpropyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14579786.png)

![3-[(2-Chlorophenyl)methylidene]-4-(hydroxyimino)-2-oxopentanoic acid](/img/structure/B14579799.png)

